(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its chiral nature and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrrolidine ring provides structural stability. The benzyl group contributes to hydrophobic interactions, facilitating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- (3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Uniqueness
Compared to similar compounds, (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid stands out due to the presence of the benzyl group. This group enhances its chemical reactivity and potential applications in various fields. The trifluoromethyl group also imparts unique electronic properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19)/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXWLJSRPJNR-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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